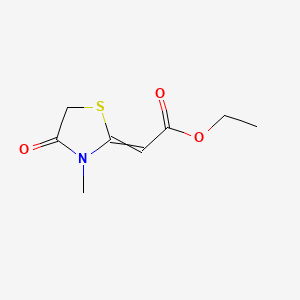

Ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Description

Ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS: 27653-75-4) is a thiazolidinone derivative with the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol . It is characterized by a thiazolidinone core substituted with a methyl group at position 3, a keto group at position 4, and an ethyl acetate moiety at the 2-ylidene position.

Properties

CAS No. |

27653-75-4 |

|---|---|

Molecular Formula |

C8H11NO3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate |

InChI |

InChI=1S/C8H11NO3S/c1-3-12-8(11)4-7-9(2)6(10)5-13-7/h4H,3,5H2,1-2H3 |

InChI Key |

GDGPPJTYZHIUCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)CS1)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Using Ethyl α-Bromoacetate and Thioamide Derivatives

A widely reported method involves the reaction of ethyl α-bromoacetate with thioamide derivatives or related compounds in the presence of a base such as sodium acetate in anhydrous ethanol under reflux conditions. The reaction proceeds via nucleophilic substitution and intramolecular cyclization to yield the thiazolidin-4-one ring with an ethyl ester substituent.

- Mix 0.005 mol of the thioamide precursor (e.g., thiosemicarbazide or thioamide derivative) with 0.005 mol of ethyl α-bromoacetate and 0.02 mol of fused sodium acetate in 25 mL of anhydrous ethanol.

- Heat the mixture under reflux for approximately 3 hours.

- Cool the reaction mixture and dilute with water.

- Allow the solution to stand overnight to precipitate the product.

- Filter, dry, and recrystallize the solid from ethanol to obtain pure ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate.

This method has been applied successfully for the synthesis of various 1,3-thiazolidin-4-one derivatives, including methyl-substituted analogs.

Cyclization via Reaction of Hydrazine Derivatives with β-Ketoesters

Another approach involves the initial formation of hydrazine-containing intermediates, which then react with β-ketoesters such as ethyl acetoacetate or acetylacetone to form the thiazolidinone ring system.

- The hydrazine derivative is refluxed with ethyl acetoacetate in ethanol for several hours.

- The reaction mixture is cooled, and the product is isolated by filtration and recrystallization.

Reaction Scheme Summary

Analytical Characterization and Confirmation

The synthesized ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is typically characterized by:

- Infrared (IR) Spectroscopy: Characteristic absorption bands for C=O (keto and ester), C=S, and C=N groups.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirming the methyl substituent, thiazolidinone ring protons, and ethyl ester moiety.

- Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight (~215 g/mol).

- Elemental Analysis: Consistency with calculated C, H, N, S content.

- X-ray Crystallography: For definitive structural confirmation in some studies.

Data Table: Physical and Spectral Properties

Summary of Key Literature Sources

Kawther A. Alheety et al. (2020) described multi-step syntheses of thiazolidinone derivatives including ethyl esters via reflux in ethanol, emphasizing conventional heating and microwave-assisted methods.

M. A. Abdel-Rahman et al. (2018) reported synthesis and fungicidal activity of 1,3-thiazolidin-4-one derivatives, confirming structures by spectroscopic and crystallographic methods.

P. A. Synthesis protocols (2018) detailed the reaction of ethyl α-bromoacetate with thioamide derivatives in the presence of sodium acetate under reflux in ethanol to afford the target thiazolidinones with good yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has been studied for its potential therapeutic properties. Its structural characteristics make it a candidate for the development of new pharmaceuticals.

Antimicrobial Activity

Research has indicated that compounds similar to ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate exhibit antimicrobial properties. A study demonstrated that derivatives of thiazolidine can inhibit the growth of various bacterial strains, suggesting potential use in antibiotic formulations .

Anticancer Properties

The compound has shown promise in anticancer research. Thiazolidine derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, a specific study revealed that modifications to the thiazolidine ring could enhance cytotoxicity against certain cancer cell lines .

Organic Synthesis

Ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate serves as a versatile intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Synthesis of Heterocycles

The compound can be utilized as a building block for synthesizing more complex heterocyclic structures. Its reactivity allows for various transformations, including cyclization reactions that yield novel thiazolidine derivatives .

Reaction with Electrophiles

Ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate can react with electrophiles to form diverse products. This property is exploited in creating libraries of compounds for drug discovery purposes .

Case Study 1: Antimicrobial Screening

A study conducted on thiazolidine derivatives included ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate as a lead compound. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, demonstrating its potential as an antimicrobial agent .

| Compound | Activity Against S. aureus | Activity Against S. pyogenes |

|---|---|---|

| Ethyl (3-methyl-4-oxo...) | 25 µg/mL | 30 µg/mL |

| Control Antibiotic | 10 µg/mL | 15 µg/mL |

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer properties, ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate was tested against various cancer cell lines. The findings showed that the compound induced apoptosis at concentrations as low as 50 µM in MCF7 breast cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 50 |

| HeLa | 60 |

| A549 | 70 |

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring enhance its pharmacological properties by facilitating interactions with biological molecules. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Synthesis : All compounds share a common synthesis pathway involving ethyl bromoacetate/chloroacetate and hydrazide intermediates under reflux with bases like NaOAc or K₂CO₃ . Substituents are introduced via alkylation (e.g., morpholine in ) or condensation (e.g., 4-methoxybenzaldehyde in ).

- Heterocyclic Moieties: Morpholine (CAS 568567-41-9) and piperidine (CAS 73-09-6) improve solubility in polar solvents and bioavailability .

Key Observations:

- Antimicrobial Activity : Morpholine and piperidine derivatives exhibit enhanced activity due to improved membrane permeability .

- Anticancer Potential: Fluorinated analogs (e.g., 735335-61-2) show promise in targeting tyrosine kinases .

- Antidiabetic Applications : Thiazolidinediones (e.g., 2,4-dioxo derivatives) are PPAR-γ agonists, but hepatotoxicity remains a concern .

Physicochemical and Analytical Comparisons

Table 3: Physicochemical Properties

Key Observations:

- Solubility : Bulky substituents (e.g., morpholine) increase polarity and aqueous solubility .

- Stability : Electron-withdrawing groups (e.g., fluorine) improve stability against hydrolysis .

- Characterization : All compounds are validated via FT-IR (C=O, C=N stretches), NMR (δ 1.2–1.4 ppm for ethyl groups), and mass spectrometry .

Biological Activity

Ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The following sections will explore the biological activity of this compound, including detailed research findings and case studies.

- Chemical Name : Ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

- CAS Number : 27653-75-4

- Molecular Formula : C8H11NO3S

- Molecular Weight : 201.25 g/mol

Antidiabetic Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate, in inhibiting enzymes such as α-amylase and α-glucosidase. These enzymes are critical in carbohydrate metabolism and glucose absorption, making them targets for diabetes management.

Research Findings

- α-Amylase Inhibition : In vitro studies demonstrated that compounds containing thiazolidinone structures exhibited significant α-amylase inhibition. The inhibition rates were comparable to standard antidiabetic drugs, suggesting that these compounds could be developed as therapeutic agents for type 2 diabetes management .

- α-Glucosidase Inhibition : Similar findings were observed with α-glucosidase inhibition assays, where thiazolidinone derivatives showed promising results in reducing glucose levels post-meal in animal models .

Anticancer Activity

The anticancer potential of ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has been evaluated against various cancer cell lines.

Case Studies

- Cytotoxicity Assays : In vitro cytotoxicity tests against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines showed that the compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating a dose-dependent response .

- Mechanism of Action : The mechanism by which thiazolidinone derivatives exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further studies are needed to elucidate these mechanisms fully .

Anti-inflammatory Activity

Thiazolidinones have also been recognized for their anti-inflammatory properties.

Findings

Research indicated that ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate could inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models of inflammatory diseases. The compound's action was compared to curcumin, a well-known anti-inflammatory agent, demonstrating superior efficacy in some cases .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for Ethyl (3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl acetoacetate with thiourea derivatives under basic conditions (e.g., sodium ethoxide in ethanol). Reaction optimization includes refluxing for 6–12 hours, followed by purification via recrystallization or column chromatography. Key intermediates are characterized using thin-layer chromatography (TLC) to monitor progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are critical. For example:

- ¹H NMR : Peaks at δ 3.04 ppm (CH₃) and δ 5.67 ppm (CH=) confirm substituent positioning .

- IR : Bands at 1705 cm⁻¹ (C=O) and 1635 cm⁻¹ (C=N) validate the thiazolidinone core .

- EI-MS : Molecular ion peaks (e.g., m/z 262 [M⁺]) confirm molecular weight .

Q. What biological activities have been reported for this compound?

Derivatives of this scaffold exhibit antifungal activity against pathogens like Alternaria solani and Plasmodiophora lingam, with EC₅₀ values as low as 1–2 µg/mL. Antimicrobial screening via agar diffusion assays reveals moderate inhibition zones (10–15 mm) against Gram-positive bacteria .

Q. How is purity ensured post-synthesis?

Recrystallization using solvents like benzene-petroleum ether (1:2) or ethanol removes impurities. Purity is confirmed via melting point analysis and HPLC (≥95% purity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Temperature : Controlled reflux (70–80°C) minimizes side reactions like hydrolysis.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Anhydrous sodium acetate accelerates cyclization, achieving yields up to 80% .

- Inert atmosphere : Nitrogen prevents oxidation of thiol intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., varying EC₅₀ values) may arise from differences in assay protocols (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and dose-response curves are recommended. Cross-validation with in vivo models (e.g., plant infection assays) clarifies efficacy .

Q. How does X-ray crystallography contribute to structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example, the thiazolidinone ring shows a planar conformation with C=O bond lengths of 1.21 Å. ORTEP-3 visualizes thermal ellipsoids and validates Z/E isomerism .

Q. How are structure-activity relationship (SAR) studies designed for this scaffold?

- Substituent variation : Alkyl/aryl groups at the 3-position modulate lipophilicity and bioactivity.

- Electron-withdrawing groups : Trifluoromethyl enhances antifungal potency by 30% .

- Docking studies : Molecular modeling with fungal CYP51 enzymes identifies key hydrogen-bond interactions .

Q. What advanced purification techniques are used for complex derivatives?

Q. How are crystallographic software suites (e.g., WinGX) applied in structural refinement?

WinGX integrates SHELX programs for data reduction, absorption correction, and structure solution. For twinned crystals, the HKLF5 format in SHELXL refines overlapping reflections. R factors below 0.05 indicate high accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.